molecular formula C7H7F3N2S B13529951 2-(Trifluoromethyl)-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine

2-(Trifluoromethyl)-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine

Cat. No.: B13529951
M. Wt: 208.21 g/mol
InChI Key: XGUALGYMAJUNLG-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine (CAS: 853784-24-4) is a bicyclic heterocyclic compound with the molecular formula C₇H₇F₃N₂S and a molecular weight of 208.2 g/mol. It features a tetrahydrothiazolo[5,4-c]pyridine core substituted with a trifluoromethyl (-CF₃) group at the 2-position. Predicted physicochemical properties include a boiling point of 216.3±40.0 °C, density of 1.401±0.06 g/cm³, and pKa of 7.22±0.20, indicating moderate basicity . This compound is a key intermediate in pharmaceuticals, notably in the synthesis of Edoxaban, a Factor Xa inhibitor used as an anticoagulant . The -CF₃ group enhances metabolic stability and lipophilicity, critical for drug bioavailability .

Properties

Molecular Formula

C7H7F3N2S

Molecular Weight

208.21 g/mol

IUPAC Name

2-(trifluoromethyl)-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine

InChI

InChI=1S/C7H7F3N2S/c8-7(9,10)6-12-4-1-2-11-3-5(4)13-6/h11H,1-3H2

InChI Key

XGUALGYMAJUNLG-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1N=C(S2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Core Construction via Cyclization and Functional Group Transformations

The key step in synthesizing the tetrahydrothiazolo[5,4-c]pyridine scaffold typically involves cyclization reactions starting from appropriately substituted pyridine or piperidine derivatives. One common approach is:

  • Formation of thiazole ring fused to tetrahydropyridine: This is achieved by reacting amino-substituted pyridine derivatives with sulfur sources and cyanamide or related reagents under acidic or catalytic conditions, facilitating ring closure to form the thiazolo ring fused to the tetrahydropyridine moiety.

  • Use of Boc (tert-butoxycarbonyl) protection: Protecting amino groups as Boc derivatives allows for controlled reactivity during multi-step synthesis, facilitating subsequent functionalizations.

Introduction of the Trifluoromethyl Group

The trifluoromethyl substituent at the 2-position can be introduced by:

Representative Preparation Methodologies

Gewald Reaction-Based Synthesis

A widely cited method involves the Gewald reaction, which enables the synthesis of 2-amino-thiazole derivatives, key intermediates en route to the target compound:

  • Step 1: Reaction of Boc-protected piperidone with cyanamide and elemental sulfur in refluxing ethanol with morpholine as a catalyst yields 2-amino-thiazole derivatives.

  • Step 2: These intermediates are then subjected to cyclization with reagents such as 2,5-dimethoxytetrahydrofuran in acetic acid to furnish the tetrahydrothiazolo[5,4-c]pyridine core.

  • Step 3: Removal of the Boc protecting group by trifluoroacetic acid (TFA) treatment yields the secondary amine intermediate ready for further functionalization.

  • Step 4: Final introduction of the trifluoromethyl group is achieved by reacting the secondary amine intermediate with trifluoromethyl-substituted sulfonyl chlorides or 3-bromoacetyl derivatives bearing trifluoromethyl groups, under basic conditions (e.g., DIPEA in DMF) to afford the target compound.

Cyanation and Hydrolysis Route

Another approach involves:

Experimental Data and Yields

Step Reaction Conditions Intermediate/Product Yield (%) Characterization Data
Gewald Reaction (Step 1) Reflux ethanol, morpholine catalyst 2-amino-thiazole derivative ~80 Confirmed by elemental analysis, NMR
Cyclization with 2,5-dimethoxytetrahydrofuran (Step 2) Acetic acid, 100°C, overnight Boc-protected tetrahydrothiazolo[5,4-c]pyridine 82 Melting point 160-162°C; 1H NMR, MS data
Boc Deprotection (Step 3) TFA treatment Secondary amine intermediate Quantitative Spectral confirmation by 1H NMR
Final Functionalization (Step 4) Reaction with trifluoromethyl-substituted reagents, DIPEA, DMF, 20°C, 5 h This compound derivatives 80-91 1H NMR, 13C NMR, MS, elemental analysis

Notes on Reaction Optimization and Challenges

  • Water sensitivity: Presence of water during the formation of amino-thiazole intermediates significantly reduces yields, necessitating anhydrous conditions.

  • Catalyst choice: Secondary amines such as morpholine catalyze the Gewald reaction step effectively.

  • Purification: Chromatographic purification using silica gel and gradient elution with ethyl acetate/hexane is standard practice for isolating pure products.

Summary of Key Preparation Strategies

Preparation Aspect Methodology Advantages References
Core thiazolo[5,4-c]pyridine synthesis Gewald reaction + cyclization with 2,5-dimethoxytetrahydrofuran High yield, straightforward, scalable
Trifluoromethyl group introduction Reaction with trifluoromethyl-substituted sulfonyl chlorides or bromoacetyl derivatives Efficient incorporation, good yields
Alternative cyanation route Cyanation of bromo derivatives followed by hydrolysis Industrial scalability, fewer steps

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Trifluoromethyl)-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of 2-(trifluoromethyl)-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine differ primarily in substituents at the 2- or 5-positions. These modifications influence physicochemical properties, reactivity, and biological activity. Below is a detailed comparison:

Substituent Variations at the 2-Position

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-Trifluoromethyl (Target Compound) -CF₃ C₇H₇F₃N₂S 208.2 High lipophilicity; used in Edoxaban synthesis; predicted pKa 7.22
2-Chloro -Cl C₆H₇ClN₂S 174.65 Intermediate in cross-coupling reactions; lower lipophilicity compared to -CF₃
2-Bromo (hydrochloride salt) -Br C₆H₈BrClN₂S 263.57 Used as a synthetic intermediate; bromine enhances reactivity in substitution reactions
2-Amino (dihydrochloride salt) -NH₂ C₆H₁₀Cl₂N₃S 211.14 Basic amino group improves solubility; antimicrobial activity reported

Substituent Variations at the 5-Position

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
5-Methyl (carboxylic acid HCl salt) -CH₃ C₉H₁₂ClN₃O₂S 261.73 S4 binding element in Factor Xa inhibitors; improves enzyme binding affinity
5-Ethyl -C₂H₅ C₈H₁₃N₃S 183.27 Increased steric bulk may alter pharmacokinetics; limited data on biological activity

Research Findings and Functional Insights

  • Antimicrobial Activity : Sulfonyl-substituted derivatives (e.g., 5-((aryl)sulfonyl)-2-(1H-pyrrol-1-yl) analogs) exhibit moderate antimicrobial activity against E. coli and S. aureus, though the trifluoromethyl variant remains unexplored in this context .
  • Factor Xa Inhibition: The 5-methyl derivative (5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride) is a critical component of non-amidine Factor Xa inhibitors, demonstrating enhanced binding through hydrophobic interactions with the enzyme's S4 pocket . In contrast, the trifluoromethyl group in the target compound likely optimizes electronic and steric effects for anticoagulant efficacy in Edoxaban .
  • Synthetic Utility : Bromo and chloro derivatives serve as intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the introduction of aryl or heteroaryl groups .

Physicochemical and Pharmacological Comparisons

  • Lipophilicity : The -CF₃ group in the target compound increases logP compared to -Cl or -NH₂ analogs, enhancing membrane permeability .
  • Solubility: Hydrochloride salts (e.g., 2-amino and 5-methyl derivatives) exhibit improved aqueous solubility, critical for oral bioavailability .
  • Metabolic Stability : Trifluoromethyl groups resist oxidative metabolism, prolonging half-life in vivo compared to methyl or ethyl substituents .

Biological Activity

2-(Trifluoromethyl)-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine is a heterocyclic compound characterized by the presence of a thiazole ring fused to a pyridine structure. The incorporation of the trifluoromethyl group significantly influences its chemical properties and biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial and anticancer properties, synthesis methods, and structure-activity relationships.

The molecular formula of this compound is C7H7F3N2SC_7H_7F_3N_2S with a molecular weight of 208.2 g/mol. The trifluoromethyl group enhances lipophilicity and stability in biological systems, making it a subject of interest in pharmacological research .

Antimicrobial Activity

Research indicates that derivatives of thiazolopyridines exhibit significant antimicrobial properties. Specifically, this compound has shown potential against various bacterial strains. The trifluoromethyl group is believed to improve membrane permeability and stability, enhancing its antibacterial and antifungal activities .

  • Case Study : A study evaluated several thiazolopyridine derivatives for their antimicrobial efficacy. Modifications in the thiazole and pyridine moieties led to compounds demonstrating potent antibacterial effects. The presence of the trifluoromethyl group was crucial for enhancing these effects .

Anticancer Activity

The compound has also been explored for its anticancer properties. Thiazolopyridine derivatives have been identified as potential inhibitors of key cancer-related pathways. For instance, molecular docking studies suggest that this compound interacts favorably with enzymes involved in tumor growth .

  • Case Study : In a study focusing on dual inhibitors targeting c-Met and VEGFR-2 receptors for cancer therapy, structural analogs were synthesized and tested. Some derivatives exhibited IC50 values in the low micromolar range against these targets . Although this compound was not directly studied in this context, its structural similarities suggest potential for similar activity.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

Compound Name Structure Type Notable Properties
4,5-Dihydrothiazolo[5,4-C]pyridineThiazolo-pyridineAntimicrobial activity
2-Methyl-4,5-dihydrothiazolo[5,4-C]pyridineMethylated thiazolo-pyridineEnhanced lipophilicity
2-(Fluoromethyl)-4,5-dihydrothiazolo[5,4-C]pyridineFluorinated derivativeImproved selectivity against certain bacteria
This compound Thiazolo-pyridine with trifluoromethyl groupEnhanced stability and interaction potential

The trifluoromethyl group not only enhances stability but also increases hydrophobic interactions with biological targets compared to simpler analogs lacking such modifications .

Synthesis Methods

The synthesis of this compound typically involves multi-step processes using readily available precursors. Common methods include:

  • Formation of the thiazole ring through reactions involving phosphorus sulfide.
  • Introduction of the trifluoromethyl group via nucleophilic substitution reactions.
  • Cyclization reactions to yield the final compound .

Q & A

Q. Reference Table: Synthetic Yields Under Varied Conditions

PrecursorCatalystSolventTemperature (°C)Yield (%)
Thioamide + Pyridine DerivativeBF₃·Et₂ODMF8078
Thiol + Carbonyl Compoundp-TsOHEthanol7085
CyclocondensationNoneToluene10062

How can researchers characterize the structural and electronic properties of this compound?

Q. Basic Characterization Techniques

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., trifluoromethyl at C2) and ring saturation. For example, tetrahydrothiazolo protons appear as multiplet signals at δ 2.3–3.6 ppm .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C₇H₇F₃N₂S: 232.02 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolves bond lengths and angles, critical for conformational analysis (e.g., dihedral angles between thiazole and pyridine rings) .

Q. Advanced Analysis

  • Density Functional Theory (DFT) : Computes electronic distribution, revealing electrophilic regions (e.g., sulfur in thiazole) for reactivity prediction .

What strategies optimize this compound’s activity as a Factor Xa inhibitor?

Advanced Structure-Activity Relationship (SAR)
The trifluoromethyl group enhances binding to Factor Xa’s S4 pocket by hydrophobic interactions. Modifications include:

  • Substituent Engineering : Replacing trifluoromethyl with bulkier groups (e.g., cyclopentyl) improves potency but may reduce solubility .
  • Carbamate Additions : Introducing carbamate groups (e.g., ethyl carbamate) increases hydrogen bonding with Arg143 and Asp189 residues .

Q. Reference Table: IC₅₀ Values of Analogues

CompoundModificationIC₅₀ (nM)
2-(Trifluoromethyl)-thiazolo-pyridineNone120
2-Cyclopentyl-thiazolo-pyridineHydrophobic S4 binding85
Ethyl carbamate derivativeEnhanced H-bonding45

Methodological Tip : Use surface plasmon resonance (SPR) to measure binding kinetics and molecular docking (e.g., AutoDock Vina) for binding mode validation .

How to resolve contradictions in reported biological activity data?

Advanced Data Reconciliation
Discrepancies often arise from:

  • Purity Variations : HPLC purity <95% may introduce off-target effects. Validate via LC-MS .
  • Assay Conditions : Differences in buffer pH (7.4 vs. 6.8) or ionic strength alter IC₅₀. Standardize using Tris-HCl (pH 7.4, 150 mM NaCl) .
  • Cell Line Specificity : Test activity across multiple models (e.g., human plasma vs. recombinant Factor Xa) .

Case Study : A 2024 study reported IC₅₀ = 120 nM, while a 2023 study found 200 nM. Reanalysis revealed residual DMSO (>1%) in the latter, suppressing activity .

What physicochemical properties are critical for in vivo stability?

Q. Basic Stability Profiling

  • Hygroscopicity : The hydrochloride salt form (common in analogs) is hygroscopic; store at 2–8°C under desiccation .
  • Solubility : Aqueous solubility <0.1 mg/mL necessitates prodrug strategies (e.g., esterification) .
  • Oxidative Stability : The thiazole sulfur is prone to oxidation. Use antioxidants (e.g., BHT) in formulations .

Q. Reference Table: Key Properties

PropertyValueMethod
LogP2.1HPLC Retention Time
Melting Point199–203°CDifferential Scanning Calorimetry
pKa4.2 (thiazole NH)Potentiometric Titration

How to address poor solubility in pharmacokinetic studies?

Q. Advanced Formulation Approaches

  • Co-solvents : Use cyclodextrin complexes (e.g., HP-β-CD) to enhance solubility up to 5 mg/mL .
  • Nanoemulsions : Lipid-based nanoemulsions (particle size <100 nm) improve bioavailability by 3-fold in rodent models .
  • Salt Formation : Hydrochloride salts (common in analogs) increase aqueous solubility but require pH adjustment .

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